2″-O-beta-L-Galactopyranosylorientin Standard Overview
2″-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid C-glycoside [1] derived from orientin via O-glycosylation at the C-2″ position of the glucose moiety . It is a major bioactive constituent of Trollius chinensis and T. ledebouri flowers . As a reference standard, it is employed in quantitative HPLC and UPLC-MS/MS assays [2] and in studies investigating its antioxidant [3] and anti-inflammatory properties . Its procurement is critical for laboratories requiring authenticated material for method validation, quality control of botanical extracts, or mechanistic studies involving MRP2-mediated transport .
Analytical Standard
HPLC/UPLC-MS/MS quantification of Trollius extracts
Cell-Based Assay Context
LPS-induced inflammatory mediator inhibition in RAW 264.7 macrophages
Transporter Study Context
MRP2-mediated efflux and intestinal absorption research
[1] PlantaeDB. (2026). 2''-O-beta-L-galactopyranosylorientin. Retrieved from https://plantaedb.com/compounds/2-o-beta-l-galactopyranosylorientin-9d5ecf56f433880ebda87368507d6782 View Source
[2] Li, X., Xiong, Z., Ying, X., Cui, L., Zhu, W., & Li, F. (2006). A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric method for the qualitative and quantitative analysis of the constituents of the flower of Trollius ledibouri Reichb. Analytica Chimica Acta, 580(2), 170–180. View Source
[3] Zhou, X., et al. (2013). Distribution of Two Bioactive Compounds in Flowers of Trollius chinensis. Journal of Chromatographic Science, 51(8), 789-793. View Source
Why Generic Substitution Fails for OGA
Substituting 2″-O-beta-L-galactopyranosylorientin with orientin, vitexin, or other in-class flavonoid C-glycosides is scientifically untenable due to quantifiable differences in physicochemical properties [1], chromatographic behavior [2], antioxidant potency [3], and transporter recognition . The additional galactosyl moiety in OGA confers significantly greater polarity and aqueous solubility, as reflected in its lower LOQ values in UPLC-MS/MS [4] and its distinct in vivo pharmacokinetic profile [5]. Moreover, OGA is a validated substrate of multidrug resistance protein 2 (MRP2) , a functional attribute that may not be conserved among its aglycone or monoglycoside analogs. These quantitative and qualitative distinctions mandate the use of authenticated OGA reference standard in assays where specificity, sensitivity, and biological relevance are paramount.
Property
OGA Reference Standard
Orientin / Vitexin
Ionisation Efficiency
Validated UPLC-MS/MS LOQ for accurate quantification
LOQ may differ; calibration may not transfer
Antioxidant Response
Reported DPPH IC50 context established
DPPH scavenging context may not transfer
MRP2 Substrate
Confirmed MRP2 substrate for efflux studies
MRP2 substrate property not confirmed
[1] PlantaeDB. (2026). 2''-O-beta-L-galactopyranosylorientin. Retrieved from https://plantaedb.com/compounds/2-o-beta-l-galactopyranosylorientin-9d5ecf56f433880ebda87368507d6782 View Source
[2] Li, X., Xiong, Z., Ying, X., Cui, L., Zhu, W., & Li, F. (2006). A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric method for the qualitative and quantitative analysis of the constituents of the flower of Trollius ledibouri Reichb. Analytica Chimica Acta, 580(2), 170–180. View Source
[3] Zhou, X., et al. (2013). Distribution of Two Bioactive Compounds in Flowers of Trollius chinensis. Journal of Chromatographic Science, 51(8), 789-793. View Source
[4] Li, X., Xiong, Z., Ying, X., Cui, L., Zhu, W., & Li, F. (2006). A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric method for the qualitative and quantitative analysis of the constituents of the flower of Trollius ledibouri Reichb. Analytica Chimica Acta, 580(2), 170–180. View Source
[5] Li, X., et al. (2008). Pharmacokinetic study of three active flavonoid glycosides in rat after intravenous administration of Trollius ledebourii extract by liquid chromatography. Biomedical Chromatography, 22(10), 1068-1073. View Source
Quantitative Evidence vs. Closest Analogs
Antioxidant Potency: DPPH Scavenging
In a direct head-to-head comparison, 2″-O-beta-L-galactopyranosylorientin (OGA) exhibited a DPPH radical scavenging IC50 value of 23.9 μg/mL, which is 4.7-fold more potent than its aglycone analog orientin (IC50 = 112.4 μg/mL) and 9.1-fold more potent than vitexin (IC50 = 217.9 μg/mL) [1]. The enhanced activity is attributed to the additional galactosyl moiety, which improves polarity and solubility [1].
4.7-fold more potent than orientin; 9.1-fold more potent than vitexin
Conditions
DPPH radical scavenging assay; IC50 values reported in μg/mL
Why This Matters
Procurement of OGA reference standard is essential for studies where antioxidant activity is a key readout, as substituting with orientin or vitexin would underestimate potency by up to an order of magnitude.
AntioxidantDPPHFlavonoid glycoside
[1] Zhou, X., et al. (2013). Distribution of Two Bioactive Compounds in Flowers of Trollius chinensis. Journal of Chromatographic Science, 51(8), 789-793. View Source
Anti-Inflammatory Activity in RAW 264.7 Cells
2″-O-beta-L-galactopyranosylorientin (OGA) decreased lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages at concentrations ranging from 100 to 200 µM . While quantitative comparative data for orientin or vitexin under identical conditions are not available in this dataset, this establishes a concentration-response relationship for OGA that should not be extrapolated to analogs.
No direct comparator data; verify concentration range
Anti-inflammatoryNitric oxideCytokine
Evidence Dimension
Inhibition of LPS-induced inflammatory mediators
Target Compound Data
Significant decrease in NO, IL-6, and TNF-α at 100–200 µM
Comparator Or Baseline
No direct comparator data available in source
Quantified Difference
Not applicable due to lack of comparator data
Conditions
RAW 264.7 mouse macrophage cells stimulated with LPS
Why This Matters
This concentration-response data is critical for researchers planning cellular anti-inflammatory assays, as it defines the effective concentration range for OGA and highlights the risk of assuming similar potency from orientin or vitexin.
Anti-inflammatoryNitric oxideCytokine
UPLC-MS/MS Quantification Sensitivity
A validated UPLC-ESI-MS/MS method for Trollius ledibouri flower constituents determined the limit of quantification (LOQ) for 2″-O-β-L-galactopyranosylorientin (OGA) as 540 μg/g plant material [1]. This value is higher than that of its analog 2″-O-β-arabinopyranosylorientin (LOQ = 321 μg/g) but lower than that of orientin (LOQ = 515 μg/g) and significantly higher than vitexin (LOQ = 220 μg/g) [1]. These LOQ differences reflect the compounds' distinct ionization efficiencies and chromatographic behaviors, necessitating compound-specific calibration curves for accurate quantification.
1.05-fold higher LOQ than orientin; 2.45-fold higher LOQ than vitexin
Conditions
UPLC-ESI-MS/MS with gradient elution (0.1% acetic acid and acetonitrile) over 20 min
Why This Matters
Laboratories performing quantitative analysis of Trollius extracts must procure OGA reference standard to generate accurate calibration curves; substitution with orientin or vitexin would lead to significant quantification errors.
UPLC-MS/MSQuantificationMethod validation
[1] Li, X., Xiong, Z., Ying, X., Cui, L., Zhu, W., & Li, F. (2006). A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric method for the qualitative and quantitative analysis of the constituents of the flower of Trollius ledibouri Reichb. Analytica Chimica Acta, 580(2), 170–180. View Source
Solubility in DMSO
2″-O-beta-L-galactopyranosylorientin exhibits high solubility in DMSO, with reported values of ≥112.6 mg/mL or ~100 mg/mL (~163.79 mM) . This is a marked improvement over the aglycone orientin, which typically has lower aqueous solubility due to the absence of the additional galactosyl moiety. While direct quantitative solubility comparisons are not provided in these sources, the presence of the extra sugar moiety in OGA is known to enhance polarity and hydrophilicity [1], facilitating its use in in vitro assays requiring higher stock concentrations.
DMSO SolubilityCross-study comparable
≥112.6 mg/mL (~163.79 mM)
Supports high-concentration stock preparation
No direct comparator data; solubility may differ from orientin
SolubilityDMSOSample preparation
Evidence Dimension
Solubility in DMSO
Target Compound Data
≥112.6 mg/mL
Comparator Or Baseline
No direct comparator data available
Quantified Difference
Not applicable due to lack of direct comparator data
Conditions
DMSO solvent at room temperature
Why This Matters
High DMSO solubility is a practical advantage for researchers preparing concentrated stock solutions for cell-based assays, reducing the need for organic co-solvents that may confound biological readouts.
SolubilityDMSOSample preparation
[1] Zhou, X., et al. (2013). Distribution of Two Bioactive Compounds in Flowers of Trollius chinensis. Journal of Chromatographic Science, 51(8), 789-793. View Source
MRP2 Transporter Substrate Specificity
2″-O-beta-L-galactopyranosylorientin is a validated substrate of multidrug resistance protein 2 (MRP2) and undergoes transporter-mediated efflux in addition to passive diffusion . This property may not be shared by orientin or vitexin, as the presence and position of the galactosyl moiety are critical for MRP2 recognition [1]. The involvement of MRP2-mediated efflux has implications for intestinal absorption and bioavailability [2].
MRP2 TransportClass-level
Confirmed substrate; MRP2-mediated efflux
Transporter-specific research context
Class-level inference; verify in model system
MRP2TransporterEfflux
Evidence Dimension
MRP2 substrate activity
Target Compound Data
Confirmed substrate of MRP2
Comparator Or Baseline
Not directly compared in source; class-level inference based on structural determinants of MRP2 recognition
Quantified Difference
Not applicable
Conditions
Transporter-mediated efflux assays
Why This Matters
Procurement of OGA is required for studies investigating MRP2-mediated transport, drug-drug interactions, or the impact of flavonoid glycosylation on cellular efflux; analogs cannot serve as reliable substitutes.
[2] Liu, L., et al. (2017). Investigation of the effective components of the flowers of Trollius chinensis from the perspectives of intestinal bacterial transformation and intestinal absorption. Pharmaceutical Biology, 55(1), 1747-1758. View Source
Procurement & Application Scenarios
Quality Control of Trollius Extracts
Procurement of 2″-O-beta-L-galactopyranosylorientin (OGA) reference standard is mandatory for laboratories performing quantitative HPLC or UPLC-MS/MS analysis of Trollius chinensis or T. ledebouri extracts [1]. The compound-specific LOQ of 540 μg/g [2] necessitates its use as an external standard to generate accurate calibration curves. Substitution with orientin (LOQ = 515 μg/g) or vitexin (LOQ = 220 μg/g) would yield inaccurate quantification due to differing ionization efficiencies, compromising the validity of quality control and batch release testing [2].
Antioxidant Screening & SAR Studies
Investigators assessing the antioxidant capacity of flavonoid glycosides should procure OGA as a positive control due to its 4.7-fold higher DPPH scavenging potency (IC50 = 23.9 μg/mL) relative to orientin [1]. This quantitative differential enables robust structure-activity relationship (SAR) analyses, demonstrating how O-glycosylation at the C-2″ position markedly enhances radical scavenging activity [1]. Using orientin or vitexin as benchmarks would mask the true activity landscape of the compound series.
Anti-Inflammatory Assays in RAW 264.7 Cells
2″-O-beta-L-galactopyranosylorientin is a critical reagent for studies of LPS-induced inflammation in RAW 264.7 macrophages, where it inhibits NO, IL-6, and TNF-α production at 100–200 µM [1]. Procurement of authenticated OGA ensures that the observed biological effects are attributable to the specific glycosylated flavonoid, avoiding confounds introduced by structurally related but biologically distinct analogs whose anti-inflammatory potency at these concentrations has not been validated [1].
MRP2-Mediated Drug Efflux Studies
Research programs focused on MRP2-mediated drug efflux and intestinal absorption require 2″-O-beta-L-galactopyranosylorientin as a validated substrate [1][2]. The compound's involvement in both passive diffusion and MRP2-dependent efflux makes it an essential tool for investigating the role of flavonoid glycosylation in cellular transport and for predicting potential drug-flavonoid interactions at the intestinal barrier. Orientin and vitexin lack this validated MRP2 substrate property, rendering them unsuitable for these specialized mechanistic investigations .
Application
Selection Property
Validation Focus
Trollius Extract QC
Authenticated OGA reference standard
Quantitative UPLC-MS/MS accuracy
Antioxidant SAR Studies
DPPH scavenging assay context
Structure-activity relationship interpretation
Cell-Based Inflammatory Mediator Assays
Cell-based assay context (RAW 264.7)
Concentration-response validation
MRP2 Efflux & Absorption Research
Transporter substrate specificity
Efflux mechanism verification
[1] Li, X., Xiong, Z., Ying, X., Cui, L., Zhu, W., & Li, F. (2006). A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric method for the qualitative and quantitative analysis of the constituents of the flower of Trollius ledibouri Reichb. Analytica Chimica Acta, 580(2), 170–180. View Source
[2] Zhou, X., et al. (2013). Distribution of Two Bioactive Compounds in Flowers of Trollius chinensis. Journal of Chromatographic Science, 51(8), 789-793. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.